molecular formula C17H15FN4O B2706128 5-Fluoro-6-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide CAS No. 2415568-71-5

5-Fluoro-6-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide

Cat. No. B2706128
CAS RN: 2415568-71-5
M. Wt: 310.332
InChI Key: VCJKLWAEINWLKZ-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. The compound is also known as FMPP and is a pyridine derivative.

Mechanism of Action

The mechanism of action of FMPP is not fully understood, but it is believed to act as an antagonist at the P2X7 receptor. This receptor is involved in various physiological processes, including inflammation and pain. By blocking the P2X7 receptor, FMPP may have potential therapeutic effects in the treatment of inflammatory diseases and pain.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FMPP can inhibit the release of pro-inflammatory cytokines and chemokines, suggesting that it may have potential anti-inflammatory effects. In vivo studies have shown that FMPP can reduce pain and inflammation in animal models, further supporting its potential therapeutic use.

Advantages and Limitations for Lab Experiments

FMPP has several advantages for use in lab experiments, including its high potency and selectivity for the P2X7 receptor. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on FMPP, including:
1. Further studies on the mechanism of action of FMPP and its effects on the P2X7 receptor.
2. Development of more potent and selective P2X7 receptor antagonists based on the structure of FMPP.
3. Investigation of the potential therapeutic use of FMPP in the treatment of inflammatory diseases and pain.
4. Studies on the toxicity and pharmacokinetics of FMPP in vivo.
5. Exploration of the potential use of FMPP as a tool in biochemistry and pharmacology research.
Conclusion:
In conclusion, FMPP is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FMPP may lead to the development of new drugs for the treatment of various diseases and may also provide new insights into the function of certain proteins.

Synthesis Methods

FMPP can be synthesized through a multi-step process that involves the reaction of 5-methyl-2-phenylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 6-methyl-2-aminopyridine in the presence of a base to form FMPP.

Scientific Research Applications

FMPP has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, FMPP has been studied as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In biochemistry, FMPP has been used as a tool to study the function of certain proteins, including the P2X7 receptor. In pharmacology, FMPP has been studied for its effects on the central nervous system, including its potential as a psychoactive drug.

properties

IUPAC Name

5-fluoro-6-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-10-16(22(21-11)13-6-4-3-5-7-13)20-17(23)15-9-8-14(18)12(2)19-15/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJKLWAEINWLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NC(=C(C=C2)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide

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